Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H8ClNO2S and a molecular weight of 241.69 g/mol . This compound is known for its unique structure, which combines a thieno[2,3-b]pyridine core with an ethyl ester and a chlorine substituent. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with ethyl thioglycolate in the presence of a base, such as potassium carbonate, followed by cyclization to form the thieno[2,3-b]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the chlorine atom or reduce the ester group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include substituted thieno[2,3-b]pyridines, sulfoxides, sulfones, and carboxylic acids. These products are often used as intermediates in the synthesis of more complex molecules with potential biological activities .
Scientific Research Applications
Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate include other thieno[2,3-b]pyridine derivatives, such as:
- Thieno[2,3-b]pyridine-2-carboxylic acid
- Thieno[2,3-b]pyridine-2-carboxamide
- Thieno[2,3-b]pyridine-2-carbonitrile
Uniqueness
What sets this compound apart from these similar compounds is the presence of the ethyl ester and chlorine substituent, which confer unique chemical properties and reactivity. These structural features enhance its potential as a versatile building block in synthetic chemistry and its potential biological activities .
Properties
IUPAC Name |
ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-2-14-10(13)8-7(11)6-4-3-5-12-9(6)15-8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVFKGMSIUJSRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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